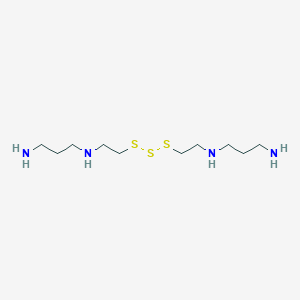
N1,N1'-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is a complex organic compound characterized by the presence of multiple amine groups and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) typically involves the reaction of ethane-1,2-dithiol with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its ability to form strong bonds with other molecules.
Wirkmechanismus
The mechanism of action of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) involves its ability to interact with various molecular targets through its amine and sulfur groups. The amine groups can form hydrogen bonds and ionic interactions with other molecules, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to exert its effects in various applications, such as cross-linking proteins or forming stable drug complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1’-(Ethane-1,2-diyl)bis(propane-1,3-diamine): Similar structure but lacks the sulfur atoms.
N,N’-Bis(3-aminopropyl)ethylenediamine: Contains similar amine groups but different overall structure.
1,5,8,12-Tetraazadodecane: Contains multiple amine groups but different backbone structure.
Uniqueness
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as the ability to undergo redox reactions. This makes it particularly useful in applications where redox activity is desired, such as in the synthesis of sulfoxides or sulfones.
Eigenschaften
Molekularformel |
C10H26N4S3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
N'-[2-[2-(3-aminopropylamino)ethyltrisulfanyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H26N4S3/c11-3-1-5-13-7-9-15-17-16-10-8-14-6-2-4-12/h13-14H,1-12H2 |
InChI-Schlüssel |
ONGLIKJJCMNXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNCCSSSCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


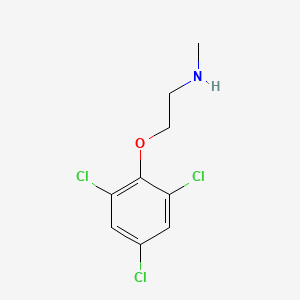
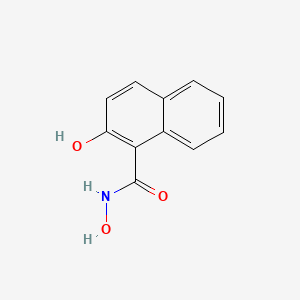

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
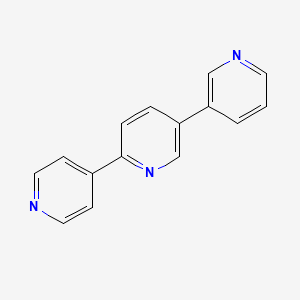

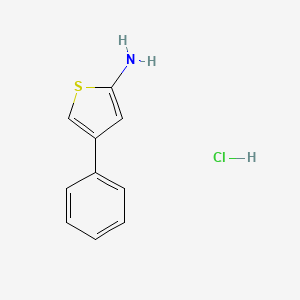


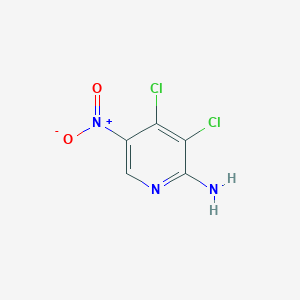
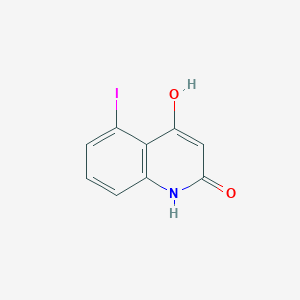
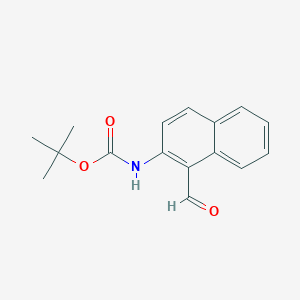
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
